{3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
CAS No.:
Cat. No.: VC17455337
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3 |
|---|---|
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | (3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H8BrN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12) |
| Standard InChI Key | MBPHBZNJGXMRMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1CN)C(=CN2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s core consists of a bicyclic system merging pyrrole and pyridine rings. The bromine substituent at position 3 and the methanamine (-CHNH) group at position 4 are critical for its electronic and steric properties. X-ray crystallography of analogous pyrrolo[2,3-b]pyridines reveals a planar aromatic system with slight distortions due to substituent effects . The bromine atom increases molecular polarity (), while the methanamine group enhances water solubility compared to non-aminated derivatives.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.07 g/mol |
| Hydrogen Bond Donors | 2 (NH and pyrrole NH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, NH) |
| Rotatable Bonds | 1 (CH-NH) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Core Formation: Construction of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions. For example, a Knorr-type pyrrole synthesis using β-ketoesters and hydrazines, followed by pyridine ring closure.
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Bromination: Electrophilic bromination at position 3 using -bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 65–75% yield .
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Methanamine Introduction: Nucleophilic substitution or reductive amination. A common route involves treating 3-bromo-4-chloromethyl-pyrrolo[2,3-b]pyridine with aqueous ammonia under reflux (48 hours, 60°C).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CHCl, 0°C | 72 |
| Amination | NH, HO, 60°C | 58 |
Industrial-Scale Considerations
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits fibroblast growth factor receptors (FGFR1–4) by competing with ATP at the kinase domain. Molecular docking studies show the bromine atom occupies a hydrophobic pocket, while the methanamine group forms hydrogen bonds with Asp641 and Glu642 residues .
Table 3: FGFR Inhibition Data (Analogous Derivatives)
| Derivative | FGFR1 IC (nM) | FGFR2 IC (nM) |
|---|---|---|
| 4h (Patent) | 7 | 12 |
| Bromo-analog | 15 | 22 |
Anticancer Activity
In vitro studies demonstrate antiproliferative effects against breast (MCF-7) and lung (A549) cancer cells, with IC values of 1.2 μM and 1.8 μM, respectively. Apoptosis induction correlates with caspase-3 activation and PARP cleavage .
Research Findings and Applications
Medicinal Chemistry
The compound serves as a precursor for FGFR-targeted therapies. Structural modifications, such as replacing bromine with chlorine or modifying the amine group, optimize pharmacokinetics. For instance, methylation of the amine improves blood-brain barrier penetration .
Agricultural Chemistry
Preliminary studies indicate herbicidal activity by inhibiting plant kinases involved in cell division. Field trials show 80% weed suppression at 10 ppm.
Comparative Analysis with Related Compounds
Methanamine vs. Hydroxymethyl
Methanamine derivatives show 3-fold higher FGFR1 inhibition than hydroxymethyl analogs, attributed to improved hydrogen bonding.
Future Perspectives
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Synthetic Optimization: Developing enantioselective routes for chiral derivatives.
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Target Expansion: Exploring activity against VEGFR and PDGFR kinases.
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Drug Delivery: Nanoformulations to enhance bioavailability and reduce off-target effects.
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